N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H10FNO . It has a molecular weight of 179.19 . The InChI code for this compound is 1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 118-121 degrees Celsius .
Scientific Research Applications
Drug Metabolism and Disposition
Studies have explored the metabolism and disposition of compounds structurally similar to N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy subjects. The study highlighted the drug's elimination, predominantly via feces, and the identification of principal circulating components and metabolites, suggesting significant implications for drug design and therapeutic applications (Renzulli et al., 2011).
Diagnostic Imaging in Neurodegenerative Diseases
The compound's structural analogs have also been studied for their diagnostic potential in neurodegenerative diseases. For instance, PET imaging studies with N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole ((11)C-PIB) have provided insights into amyloid accumulation in Alzheimer's disease, supporting the drug's use in diagnosing and understanding the progression of neurodegenerative diseases (Kadir et al., 2012).
Hypoxia Detection
Compounds with fluorine, such as in the given chemical structure, have applications in detecting hypoxia, a condition of insufficient oxygen in tissues. A phase I study of the nitroimidazole hypoxia marker SR4554 using 19F magnetic resonance spectroscopy demonstrated the feasibility of using such compounds as potential methods for detecting hypoxia in tumors, indicating their role in cancer research and therapy (Lee et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-12(19)17-13(14-16-8-9-18(14)2)10-4-6-11(15)7-5-10/h3-9,13H,1H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSZRFTIVBXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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